(2E)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide
Description
“(2E)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide” is a synthetic benzothiazole derivative characterized by a conjugated enamide backbone and substituents that modulate its physicochemical and biological properties. The compound features:
- An (E)-configured propenamide chain linked to a 4-propoxyphenyl group, contributing to planar geometry and π-π stacking interactions.
- A thiazol-2(3H)-ylidene moiety, which stabilizes the enamide tautomer and influences binding affinity in biological systems.
Properties
IUPAC Name |
(E)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-3-12-26-15-7-4-14(5-8-15)6-11-19(23)22-20-21-17-10-9-16(28(2,24)25)13-18(17)27-20/h4-11,13H,3,12H2,1-2H3,(H,21,22,23)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLBRKKBBPUMIN-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Introduction of the Methylsulfonyl Group: The benzothiazole intermediate is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Formation of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of the propoxyphenyl group and a halogenated benzothiazole intermediate.
Final Coupling: The final step involves coupling the benzothiazole derivative with an appropriate acrylamide derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine in acetic acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to (2E)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide exhibit significant anticancer properties. The benzothiazole moiety is known for its ability to inhibit various cancer cell lines by interfering with cellular signaling pathways. Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The methylsulfonyl group in the compound enhances its solubility and bioavailability, which may contribute to its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens. This suggests that (2E)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide could be explored as a potential antimicrobial agent .
Pesticide Development
The unique chemical structure of this compound allows for potential applications in agriculture as a pesticide or herbicide. The benzothiazole ring is known to exhibit herbicidal properties, and modifications to this structure could enhance efficacy against specific pests or weeds. Research into the environmental impact and effectiveness of such compounds is ongoing .
Polymer Chemistry
The incorporation of (2E)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties. The sulfonyl group contributes to the material's resistance to degradation under environmental stressors, making it suitable for applications in coatings and composites .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2E)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with various biological molecules, potentially inhibiting or activating specific pathways. The propoxyphenyl group may enhance the compound’s binding affinity or selectivity for its targets.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzothiazole Derivatives
Key Observations
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The target compound’s 6-methylsulfonyl group increases polarity and metabolic stability compared to electron-donating groups (e.g., methoxy in ). This contrasts with 6-isopropylsulfamoyl in , which introduces steric bulk but retains hydrogen-bonding capacity.
- Alkyl Chain Length: Analogues with longer alkyl chains (e.g., decanamide in 6f ) exhibit lower melting points (180°C vs. 192°C for octanamide 6e), suggesting reduced crystallinity due to increased flexibility.
Spectral Trends
- IR Spectroscopy: All compounds show strong C=O stretches near 1660–1690 cm⁻¹, consistent with enamide tautomerization .
- NMR Spectroscopy: Aromatic protons in the target compound’s 4-propoxyphenyl group are expected near δ 6.8–7.4 ppm, distinct from the δ 7.5–8.3 ppm quinoline protons in 6e/6f .
Research Implications
- Drug Design: The target compound’s methylsulfonyl and propoxyphenyl groups position it as a candidate for optimizing kinase inhibitors, leveraging its balance of polarity and lipophilicity.
- SAR Studies: Comparative data highlight the importance of substituent positioning; for example, moving the sulfonyl group from position 6 (target compound) to 2 (as in ) could alter binding pocket interactions.
Biological Activity
The compound (2E)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide is a complex organic molecule notable for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole ring , a methylsulfonyl group , and a propoxyphenyl group , which contribute to its pharmacological properties. The molecular formula is , and it is characterized by the following structural identifiers:
| Property | Value |
|---|---|
| IUPAC Name | (E)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enamide |
| Molecular Formula | C18H19N3O3S2 |
| CAS Number | 1282115-24-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The benzothiazole moiety is known for its ability to modulate enzyme activity, potentially leading to:
- Inhibition of tumor cell proliferation : Similar compounds have demonstrated antiproliferative effects against various cancer cell lines.
- Antimicrobial properties : Benzothiazole derivatives are often investigated for their ability to inhibit bacterial growth.
Biological Activity Overview
Recent studies have indicated several biological activities associated with this compound:
- Antitumor Activity :
- Enzyme Inhibition :
-
Antimicrobial Effects :
- The presence of the methylsulfonyl group may enhance solubility and bioavailability, allowing for effective interaction with microbial targets .
Case Studies and Research Findings
Several studies have explored the biological effects of related benzothiazole compounds:
- A study published in MDPI highlighted that modifications at the C-6 position of benzothiazoles significantly increased their antiproliferative activity against various cancer cell lines .
- Another research effort indicated that compounds with similar structures could inhibit the secretion of virulence factors in pathogenic bacteria, suggesting potential applications in treating infections caused by resistant strains .
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
